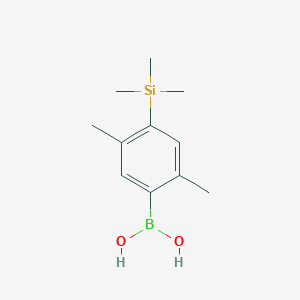![molecular formula C19H21NO3 B2785116 [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate CAS No. 2309797-09-7](/img/structure/B2785116.png)
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is an organic compound with a complex structure that includes an ester and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate typically involves the following steps:
Formation of the Ester: The initial step involves the esterification of 2,4-dimethylbenzoic acid with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid. This reaction produces ethyl 2,4-dimethylbenzoate.
Amidation: The ester is then reacted with phenethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would ensure consistency and scalability.
化学反応の分析
Types of Reactions
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Materials Science: It can be used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used in studies investigating enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of [(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-Oxo-2-(phenethylamino)ethyl 2,5-dimethylbenzoate: Similar structure but with a different position of the methyl group on the benzene ring.
Methyl 2-oxo-2-phenylacetate: Contains a similar ester functional group but lacks the amide group.
Uniqueness
[(2-phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate is unique due to the presence of both ester and amide functional groups, which provide a combination of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
特性
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIOUNWBYAUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)
![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)


![4-(diethylsulfamoyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2785042.png)




![3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)


